molecular formula C18H33N3O6S B609464 N-(Biotin)-N-bis(PEG1-alcohol) CAS No. 2100306-75-8

N-(Biotin)-N-bis(PEG1-alcohol)

Cat. No.: B609464
CAS No.: 2100306-75-8
M. Wt: 419.54
InChI Key: NYEUWOGNEWCFCZ-ZOBUZTSGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Biotin)-N-bis(PEG1-alcohol) is a compound that combines biotin, a vitamin known for its role in cellular metabolism, with polyethylene glycol (PEG) units. This compound is often used in biochemical and medical research due to its unique properties, such as enhanced solubility and biocompatibility.

Mechanism of Action

Target of Action

N-(Biotin)-N-bis(PEG1-alcohol), also known as Ho-apeg4-oh n-biotin, is a type of PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of molecules that target proteins for degradation . They work by recruiting an E3 ubiquitin ligase to a specific target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Mode of Action

The compound contains two parts: a biotin moiety and a PEG1-alcohol moiety . Biotin is often used as an affinity tag in biological analysis and molecular labeling . The PEG1-alcohol moiety is a polyethylene glycol (PEG) group, which can increase the solubility and stability of the compound . The two PEG1-alcohol molecules are connected to the same nitrogen atom .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the target proteins that it binds to. As a PROTAC linker, it can be used to synthesize PROTAC molecules that target a wide range of proteins . The specific pathways affected would depend on the target proteins of the synthesized PROTACs.

Pharmacokinetics

It can increase their stability, solubility, and half-life, and reduce their immunogenicity and toxicity .

Action Environment

The action of N-(Biotin)-N-bis(PEG1-alcohol) can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability and activity of the compound . Additionally, the presence of other molecules can influence its action, such as proteins that can bind to the biotin moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Biotin)-N-bis(PEG1-alcohol) typically involves the conjugation of biotin with PEG units. One common method is the activation of biotin with a coupling agent, followed by the reaction with PEG1-alcohol under controlled conditions. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of N-(Biotin)-N-bis(PEG1-alcohol) involves large-scale synthesis using automated reactors. The process includes the purification of the final product through techniques such as chromatography and crystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(Biotin)-N-bis(PEG1-alcohol) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the PEG units can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the biotin or PEG units.

    Substitution: The hydroxyl groups can be substituted with other functional groups to create derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield biotinylated PEG aldehydes or acids, while substitution can produce various biotin-PEG derivatives.

Scientific Research Applications

N-(Biotin)-N-bis(PEG1-alcohol) has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of bioconjugates and polymers.

    Biology: Employed in the labeling and detection of biomolecules due to its biotin moiety, which has a high affinity for streptavidin.

    Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.

    Industry: Applied in the development of biosensors and diagnostic assays.

Comparison with Similar Compounds

Similar Compounds

    N-(Biotin)-N-bis(PEG2-alcohol): Similar structure but with two PEG units, offering increased solubility.

    N-(Biotin)-N-bis(PEG3-alcohol): Contains three PEG units, further enhancing solubility and biocompatibility.

    Biotin-PEG-NHS: A biotinylated PEG compound with an N-hydroxysuccinimide (NHS) ester, used for amine coupling reactions.

Uniqueness

N-(Biotin)-N-bis(PEG1-alcohol) is unique due to its balance of solubility and biocompatibility, making it versatile for various applications. Its single PEG unit provides sufficient solubility without significantly increasing the molecular weight, which can be advantageous in certain applications.

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N,N-bis[2-(2-hydroxyethoxy)ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33N3O6S/c22-7-11-26-9-5-21(6-10-27-12-8-23)16(24)4-2-1-3-15-17-14(13-28-15)19-18(25)20-17/h14-15,17,22-23H,1-13H2,(H2,19,20,25)/t14-,15-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYEUWOGNEWCFCZ-ZOBUZTSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)N(CCOCCO)CCOCCO)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N(CCOCCO)CCOCCO)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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